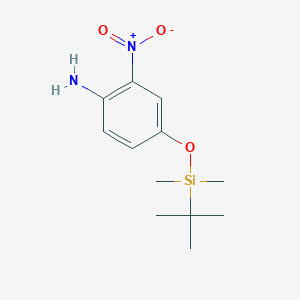

4-(Tert-butyldimethylsilyl)oxy-2-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[tert-butyl(dimethyl)silyl]oxy-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3Si/c1-12(2,3)18(4,5)17-9-6-7-10(13)11(8-9)14(15)16/h6-8H,13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNJDAOTEAHWJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476384 | |

| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215656-99-8 | |

| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(TBDMS)oxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

4-(tert-Butyldimethylsilyloxy)-2-nitroaniline, a notable substituted aniline, serves as a critical intermediate in the synthesis of various high-value molecules, including antithrombotic agents. Its molecular architecture, featuring a sterically demanding tert-butyldimethylsilyl (TBDMS) protecting group on a nitroaniline scaffold, presents a unique combination of stability and reactivity. A thorough understanding of its physicochemical properties is paramount for the optimization of synthetic routes, purification strategies, and the overall success of its application in drug discovery and development.

This technical guide provides a comprehensive examination of the core physicochemical properties of 4-(TBDMS)oxy-2-nitroaniline. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes foundational knowledge of its constituent functional groups and structurally related molecules to provide a robust predictive profile. Furthermore, it outlines detailed experimental protocols for the synthesis and characterization of this compound, empowering researchers to generate and validate these critical data points in their own laboratories.

Molecular Structure and Core Properties

The foundational attributes of 4-(TBDMS)oxy-2-nitroaniline are summarized below, providing a snapshot of its key molecular and physical characteristics.

| Property | Value | Source |

| Chemical Structure |  | |

| Molecular Formula | C₁₂H₂₀N₂O₃Si | [1] |

| Molecular Weight | 268.38 g/mol | [2] |

| CAS Number | 215656-99-8 | [2] |

| Appearance | Brown Solid | Inferred from supplier data |

| Solubility | Soluble in Dichloromethane, Methanol | Inferred from supplier data |

Note: While a specific melting point is not reported in the literature, it is expected to be a solid at room temperature. Experimental determination is recommended.

Synthesis of 4-(TBDMS)oxy-2-nitroaniline: An Experimental Protocol

The synthesis of 4-(TBDMS)oxy-2-nitroaniline is most logically achieved through the silylation of 4-amino-3-nitrophenol. This precursor is commercially available. The following protocol is based on well-established procedures for the TBDMS protection of phenols.

Reaction Scheme:

Caption: Synthetic pathway for 4-(TBDMS)oxy-2-nitroaniline.

Materials:

-

4-Amino-3-nitrophenol

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-amino-3-nitrophenol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

-

Stir the mixture at room temperature until all solids have dissolved.

-

Add TBDMS-Cl (1.2 eq) portion-wise to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Spectral Properties: A Predictive Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the TBDMS group, and the amine protons. The electron-withdrawing nitro group and the electron-donating silyloxy and amino groups will influence the chemical shifts of the aromatic protons.

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, and the carbons of the tert-butyl and methyl groups of the TBDMS moiety. The carbons attached to the nitro, silyloxy, and amino groups will exhibit characteristic chemical shifts due to the electronic effects of these substituents.

Predicted NMR Data:

| Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Aromatic-H | 6.5 - 8.0 | 110 - 155 |

| NH₂ | Broad singlet, ~5.0-6.0 | - |

| Si-C(CH₃)₃ | Singlet, ~1.0 | ~25 (quartet), ~18 (singlet) |

| Si-(CH₃)₂ | Singlet, ~0.2 | ~ -4 (quartet) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will provide valuable information about the key functional groups present in the molecule.

Expected FT-IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 2960 |

| C=C (Aromatic) | Stretch | 1590 - 1620 |

| NO₂ (Nitro) | Asymmetric & Symmetric Stretch | 1500 - 1550 & 1330 - 1370 |

| Si-O-C | Stretch | 1050 - 1150 |

| Si-C | Stretch | 770 - 840 |

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (268.38 g/mol ). The fragmentation pattern is expected to be dominated by the loss of the tert-butyl group ([M-57]⁺), which is a characteristic fragmentation of TBDMS ethers.

Stability of the TBDMS Ether

The tert-butyldimethylsilyl (TBDMS) ether is a robust protecting group, significantly more stable than simpler silyl ethers like trimethylsilyl (TMS) ethers. This stability is primarily due to the steric hindrance provided by the bulky tert-butyl group, which protects the silicon-oxygen bond from nucleophilic attack and hydrolysis.

Stability Profile:

-

Acidic Conditions: TBDMS ethers are generally stable to weakly acidic conditions but can be cleaved by strong acids.

-

Basic Conditions: They are highly stable under basic conditions.

-

Fluoride Ion Cleavage: The most common method for the deprotection of TBDMS ethers is the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF).

The workflow for assessing the stability of a TBDMS ether under specific reaction conditions is outlined below.

Caption: Workflow for TBDMS ether stability assessment.

Conclusion

4-(TBDMS)oxy-2-nitroaniline is a valuable synthetic intermediate with a unique set of physicochemical properties dictated by its constituent functional groups. While a complete experimental dataset is not yet publicly available, this guide provides a robust predictive framework based on established chemical principles and data from analogous structures. The provided experimental protocols for synthesis and characterization are designed to empower researchers to generate the specific data required for their applications. A thorough understanding and experimental validation of these properties are crucial for the successful utilization of this compound in the development of novel therapeutics and other advanced materials.

References

-

Corey, E. J.; Venkateswarlu, A. Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives. J. Am. Chem. Soc.1972 , 94 (17), 6190–6191. [Link]

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. [Link]

-

PubChem. 4-Amino-3-nitrophenol. [Link]

Sources

An In-Depth Technical Guide to the Spectral Characterization of 4-(Tert-butyldimethylsilyl)oxy-2-nitroaniline

Prepared by: Gemini, Senior Application Scientist

Introduction: Elucidating the Molecular Architecture

In the landscape of pharmaceutical synthesis and materials science, 4-(tert-butyldimethylsilyl)oxy-2-nitroaniline serves as a pivotal intermediate. Its molecular structure, featuring a nitro group ortho to an amine and a bulky tert-butyldimethylsilyl (TBDMS) ether para to the amine, presents a unique electronic and steric profile. The TBDMS group is a common protecting group for hydroxyl functionalities, enhancing lipophilicity and thermal stability, which is advantageous in multi-step organic syntheses.

A precise and unambiguous confirmation of this structure is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final products. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule. As a self-validating system, the convergence of data from these orthogonal techniques provides an unequivocal structural confirmation. This document is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for its interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. The chemical environment of each nucleus dictates its resonance frequency, providing a detailed map of the molecular structure.

1.1: Expertise in Practice: NMR Experimental Protocol

A robust NMR dataset begins with meticulous sample preparation and data acquisition. The choice of solvent and acquisition parameters is critical for resolving key structural features.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected for its excellent solubilizing power for silylated, moderately polar compounds and its relatively clean spectral window.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire 16 scans with a relaxation delay of 1.0 second.

-

Reference the spectrum to the residual CHCl₃ signal at δ 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire 1024 scans with a relaxation delay of 2.0 seconds using a proton-decoupled pulse sequence.

-

Reference the spectrum to the CDCl₃ triplet at δ 77.16 ppm.

-

Causality Behind Choices: The use of a 400 MHz spectrometer provides sufficient magnetic field strength to resolve the fine splitting patterns of the aromatic protons. A longer relaxation delay and a higher number of scans for ¹³C NMR are necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, ensuring a good signal-to-noise ratio.[1]

1.2: Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is defined by the electronic effects of the three different substituents on the aromatic ring. The strongly electron-withdrawing nitro group deshields adjacent protons, while the electron-donating amino and silyloxy groups cause upfield shifts (shielding).

-

TBDMS Protons: The TBDMS group will present two distinct signals:

-

A sharp singlet at approximately δ 1.0 ppm , integrating to 9 protons, corresponding to the three methyl groups of the tert-butyl moiety.

-

A sharp singlet at approximately δ 0.2 ppm , integrating to 6 protons, from the two methyl groups attached directly to the silicon atom.

-

-

Amine Protons (-NH₂): A broad singlet is expected around δ 5.9-6.2 ppm , integrating to 2 protons. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange. The chemical shift is downfield compared to aniline due to the deshielding effect of the ortho-nitro group.

-

Aromatic Protons: The three aromatic protons will appear as a distinct three-spin system.

-

H-3: This proton is ortho to the strongly deshielding nitro group and will be the most downfield of the aromatic signals, appearing as a doublet around δ 8.0-8.1 ppm . The coupling will be a small meta coupling (J ≈ 2.5-3.0 Hz) to H-5.

-

H-5: This proton is ortho to the silyloxy group and meta to both the nitro and amino groups. It is expected to appear as a doublet of doublets (dd) around δ 6.8-6.9 ppm . It will show a larger ortho coupling (J ≈ 8.5-9.0 Hz) to H-6 and a smaller meta coupling (J ≈ 2.5-3.0 Hz) to H-3.

-

H-6: This proton is ortho to the amino group and meta to the nitro group. It will appear as a doublet around δ 6.7-6.8 ppm with a large ortho coupling (J ≈ 8.5-9.0 Hz) to H-5.

-

1.3: Analysis of the ¹³C NMR Spectrum

The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic nature of the substituents.

-

TBDMS Carbons:

-

The two methyl carbons attached to silicon will appear upfield, around δ -4.0 to -5.0 ppm .

-

The quaternary carbon of the tert-butyl group is expected around δ 25-26 ppm , and the three methyl carbons of this group will resonate near δ 18-19 ppm .

-

-

Aromatic Carbons: The positions of the aromatic carbons are dictated by substituent chemical shift (SCS) effects.

-

C-4 (C-OTBDMS): This carbon, attached to the electron-donating silyloxy group, will be significantly shielded and is predicted to be the most upfield of the oxygen-bearing carbons, around δ 145-147 ppm .

-

C-1 (C-NH₂): The carbon bearing the amino group is also shielded, expected around δ 140-142 ppm .

-

C-2 (C-NO₂): The carbon attached to the electron-withdrawing nitro group will be deshielded, appearing around δ 133-135 ppm .[1]

-

C-3, C-5, C-6: The remaining carbons will appear in the range of δ 115-126 ppm , with their specific shifts influenced by their proximity to the various substituents.

-

1.4: Summary of Predicted NMR Data

| ¹H NMR Data (Predicted in CDCl₃, 400 MHz) | ¹³C NMR Data (Predicted in CDCl₃, 100 MHz) |

| Chemical Shift (δ, ppm) | Assignment |

| ~8.05 | H-3 |

| ~6.85 | H-5 |

| ~6.75 | H-6 |

| ~6.0 | -NH₂ |

| ~1.0 | -C(CH ₃)₃ |

| ~0.2 | -Si(CH ₃)₂ |

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy probes the vibrational modes of a molecule, providing a distinct fingerprint of its functional groups.

2.1: Expertise in Practice: IR Experimental Protocol

Attenuated Total Reflectance (ATR) is the modern standard for acquiring IR spectra of solid samples due to its simplicity and reproducibility.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

2.2: Analysis of the IR Spectrum

The IR spectrum will be dominated by strong absorptions from the amine, nitro, and silyl ether groups.

-

N-H Vibrations (Amine): The primary amine will show two distinct stretching bands in the 3500-3300 cm⁻¹ region.

-

Asymmetric stretch: ~3490 cm⁻¹

-

Symmetric stretch: ~3370 cm⁻¹

-

A scissoring (bending) vibration is also expected around 1630-1640 cm⁻¹ .[2]

-

-

N=O Vibrations (Nitro): The nitro group gives rise to two of the most characteristic and intense bands in the spectrum.

-

Asymmetric stretch: ~1570-1580 cm⁻¹

-

Symmetric stretch: ~1330-1340 cm⁻¹

-

-

C-H Vibrations:

-

Aromatic C-H stretches appear as weaker bands just above 3000 cm⁻¹ .

-

Aliphatic C-H stretches from the TBDMS group will be visible as strong bands just below 3000 cm⁻¹ (typically 2960, 2930, 2860 cm⁻¹).

-

-

Si-O-C Vibrations (Silyl Ether): A strong, characteristic band for the Si-O-Ar stretch is expected in the 1250-1260 cm⁻¹ region. The Si-C bonds of the TBDMS group also give rise to characteristic bands, often around 840 cm⁻¹ and 780 cm⁻¹ .

2.3: Summary of Predicted IR Data

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3490 / 3370 | Asymmetric / Symmetric Stretch | N-H (Amine) |

| > 3000 | Stretch | C-H (Aromatic) |

| < 3000 | Stretch | C-H (Aliphatic) |

| 1635 | Scissoring | N-H (Amine) |

| 1575 | Asymmetric Stretch | NO₂ (Nitro) |

| 1335 | Symmetric Stretch | NO₂ (Nitro) |

| 1255 | Si-O-Ar Stretch | Silyl Ether |

| 840 / 780 | Stretch | Si-C |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

3.1: Expertise in Practice: MS Experimental Protocol

Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns, which are highly reproducible and ideal for structural confirmation.

Step-by-Step Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC-MS) system or a direct insertion probe.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation.

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate the mass spectrum.

3.2: Analysis of the Mass Spectrum

The molecular weight of this compound (C₁₂H₂₀N₂O₃Si) is 284.12 g/mol .

-

Molecular Ion (M⁺): A peak corresponding to the molecular ion should be observed at m/z = 284 . Its intensity may be low due to the facile fragmentation of the TBDMS group.

-

Key Fragmentation: The most significant and diagnostic fragmentation pathway for TBDMS ethers is the loss of the tert-butyl group (57 Da) via alpha-cleavage. This results in a highly abundant and stable silicon-containing cation.

-

Other Fragments: Other plausible fragmentations include:

-

Loss of a methyl group ([M-15]⁺) at m/z = 269.

-

Loss of the nitro group ([M-46]⁺) at m/z = 238.

-

Further fragmentation of the [M-57]⁺ ion.

-

3.3: Visualization of Key MS Fragmentation

The primary fragmentation pathway can be visualized to underscore its diagnostic importance.

Caption: Primary fragmentation of the parent ion in Mass Spectrometry.

Integrated Workflow for Structural Verification

No single technique provides the complete picture. The synergy between NMR, IR, and MS creates a self-validating workflow for unambiguous structural confirmation.

Caption: Integrated workflow for spectroscopic structural elucidation.

Conclusion

The spectral characterization of this compound is a clear example of applied chemical analysis. The ¹H and ¹³C NMR spectra provide a definitive map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical amino, nitro, and silyl ether functional groups, and mass spectrometry validates the molecular weight while revealing a characteristic fragmentation pattern dominated by the loss of the tert-butyl group. Together, these datasets form a comprehensive and robust analytical package that ensures the identity and purity of this important chemical intermediate, underpinning the success of advanced synthetic endeavors.

References

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved from [Link]

-

Prabavathi, N., & Krishnakumar, V. (2014). Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 436-446. Retrieved from [Link]

-

Arjunan, V., et al. (2011). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1794-1802. Retrieved from [Link]

-

Supporting Information for relevant chemical synthesis. (n.d.). Retrieved from [Link]

-

ChemicalRegister. (n.d.). This compound (CAS No. 215656-99-8) Suppliers. Retrieved from [Link]

-

JoVE. (n.d.). GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-4-nitroaniline, N-(tert-butyldimethylsilyl)- [FTIR]. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of 4-nitroaniline. Retrieved from [Link]

-

NIST WebBook. (n.d.). o-Nitroaniline. Retrieved from [Link]

-

Horgan, G. W., & Maccoll, A. (1980). Mass spectrometry and chromatography of t-butyldimethylsilyl derivatives of cytokinin bases. Biomedical Mass Spectrometry, 7(5), 204-209. Retrieved from [Link]

-

ResearchGate. (n.d.). Full scan mass spectra of the N(O)-tert-butyldimethylsilyl derivative.... Retrieved from [Link]

Sources

A Technical Guide to Determining the Solubility of 4-(Tert-butyldimethylsilyl)oxy-2-nitroaniline in Organic Solvents

Abstract

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to determine the solubility of 4-(Tert-butyldimethylsilyl)oxy-2-nitroaniline, a key intermediate in various synthetic pathways. Given the general lack of readily available, consolidated solubility data for this specific compound, this document outlines the theoretical principles governing its solubility and presents a detailed, step-by-step experimental protocol for its empirical determination. The methodology focuses on the isothermal equilibrium shake-flask method coupled with UV-Vis spectrophotometry for quantification, ensuring accuracy and reproducibility. This guide is designed to empower researchers to generate reliable solubility data, which is critical for optimizing reaction conditions, purification processes, and formulation development.

Introduction: The "Why" of Solubility

In the landscape of pharmaceutical and chemical synthesis, process optimization is paramount. The efficiency of reactions, the ease of purification, and the viability of formulations are all fundamentally tied to the solubility of the compounds involved. This compound is a functionalized aniline derivative whose utility in complex molecule synthesis is significant. Its structure, featuring both bulky, nonpolar protecting groups and polar functionalities, presents a unique solubility profile that is not immediately intuitive.

Accurate solubility data is not merely academic; it is a critical parameter that dictates:

-

Reaction Kinetics: The rate and completeness of a reaction often depend on the concentration of reactants in the solution phase.

-

Solvent Selection: Choosing an appropriate solvent minimizes waste, improves yield, and can prevent unwanted side reactions.

-

Purification Strategy: Designing effective crystallization or chromatographic purification protocols is impossible without understanding how the compound behaves in various solvents.

-

Drug Formulation: For active pharmaceutical ingredients (APIs), solubility directly impacts bioavailability and the choice of delivery vehicle.

This guide provides the theoretical grounding and practical methodology to systematically characterize the solubility of this compound across a spectrum of relevant organic solvents.

Theoretical Considerations: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] A molecule's solubility in a given solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. Let's dissect the structure of this compound to predict its behavior.

Molecular Structure Analysis:

-

Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. It can participate in dipole-dipole interactions but is a poor hydrogen bond acceptor.

-

Aniline Moiety (-NH₂): The amine group is a hydrogen bond donor and acceptor, contributing significantly to polarity.

-

Silyl Ether (-OSi(CH₃)₂(C(CH₃)₃)): The tert-butyldimethylsilyl (TBDMS) group is large, sterically hindering, and highly lipophilic (nonpolar). It effectively shields the polar oxygen atom.

Predicted Solubility Trends:

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large, greasy TBDMS group suggests some affinity for nonpolar solvents. However, the highly polar nitroaniline core will likely limit extensive solubility. Toluene may be a better solvent than hexane due to its ability to engage in π-stacking interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, Dichloromethane): This class of solvents is likely to be most effective.[2][3] They possess a significant dipole moment to solvate the polar nitroaniline portion of the molecule, while also accommodating the nonpolar silyl group. Solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) are often excellent choices for molecules with mixed polarity.[4]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are strong hydrogen bond donors and acceptors.[5] While they can interact with the -NH₂ group, the bulky TBDMS ether may disrupt the solvent's hydrogen-bonding network, potentially leading to lower solubility than in polar aprotic counterparts.

This theoretical analysis provides a hypothesis. The next section details the empirical method to validate these predictions.

Experimental Determination of Solubility

The most reliable method for determining the solubility of a solid in a liquid is the isothermal shake-flask method, a technique recommended by international bodies like IUPAC.[6][7] This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Principle of the Method

A surplus of the solid compound is mixed with the solvent of interest in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached between the dissolved and undissolved solid. Once at equilibrium, a sample of the supernatant is carefully removed, diluted, and its concentration is determined using a suitable analytical technique.[8][9][10]

Materials and Equipment

-

Solute: this compound (purity >98%)

-

Solvents: A range of analytical grade solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Methanol, Acetonitrile).

-

Equipment:

-

Analytical balance

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm or 0.45 µm, ensure filter material is compatible with the solvent)

-

UV-Vis Spectrophotometer[11]

-

Quartz or glass cuvettes

-

Detailed Experimental Protocol

Part A: Preparation of Saturated Solutions

-

Addition of Solute: Add an excess amount of this compound to several labeled vials. "Excess" means enough solid will remain undissolved at equilibrium. A starting point could be ~50 mg.

-

Addition of Solvent: Accurately pipette a known volume (e.g., 2.0 mL) of the first test solvent into its corresponding vial.

-

Sealing: Tightly cap the vials to prevent solvent evaporation.

-

Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined time to reach equilibrium. A period of 24 hours is typically sufficient, but this should be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) to ensure the concentration is no longer changing.[7]

Part B: Sampling and Quantification 5. Settling: After equilibration, allow the vials to stand undisturbed in the thermostat for at least 2 hours to let the excess solid settle. 6. Sampling: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a clean, labeled vial. This step is critical to remove any microscopic undissolved particles. 7. Dilution: Perform an accurate serial dilution of the filtered saturated solution using the same solvent to bring the concentration into the linear range of the analytical method. 8. Analysis: Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the predetermined wavelength of maximum absorbance (λmax).[12]

The entire workflow is visualized in the diagram below.

Caption: Experimental workflow for solubility determination.

Analytical Method: UV-Vis Spectrophotometry

Due to the nitroaniline chromophore, the compound is highly active in the UV-visible spectrum, making spectrophotometry an ideal and accessible analytical method.[11][13]

Method Development Steps:

-

Determine λmax: Prepare a dilute stock solution of the compound in a suitable solvent (e.g., acetonitrile). Scan the solution across the UV-Vis range (e.g., 200-600 nm) to find the wavelength of maximum absorbance (λmax). This wavelength will be used for all subsequent measurements as it provides the highest sensitivity and adherence to the Beer-Lambert Law.

-

Create a Calibration Curve:

-

Prepare a primary stock solution of known concentration by accurately weighing the compound and dissolving it in a volumetric flask.

-

Perform a series of dilutions to create at least five standard solutions of decreasing, known concentrations.[14]

-

Measure the absorbance of each standard at λmax.

-

Plot Absorbance vs. Concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a reliable calibration curve.

-

Data Presentation and Interpretation

The concentration of the saturated solution is calculated from the measured absorbance of the diluted sample using the calibration curve equation. Remember to multiply this result by the dilution factor to get the final solubility value. Data should be compiled in a clear, structured table to facilitate comparison.

Table 1: Solubility of this compound at 25°C

| Solvent | Solvent Class | Dielectric Constant (ε) | Observed Solubility (mg/mL) |

| n-Hexane | Nonpolar | 1.88 | [Experimental Data] |

| Toluene | Nonpolar | 2.38 | [Experimental Data] |

| Dichloromethane | Polar Aprotic | 9.08 | [Experimental Data] |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.52 | [Experimental Data] |

| Ethyl Acetate | Polar Aprotic | 6.02 | [Experimental Data] |

| Acetone | Polar Aprotic | 20.7 | [Experimental Data] |

| Acetonitrile | Polar Aprotic | 37.5 | [Experimental Data] |

| Methanol | Polar Protic | 32.7 | [Experimental Data] |

| Ethanol | Polar Protic | 24.5 | [Experimental Data] |

Note: Dielectric constant values provide a measure of solvent polarity.[5]

Interpreting the Results: The collected data should reveal a clear trend. It is anticipated that solubility will be highest in polar aprotic solvents like Dichloromethane and THF, where the solvent can effectively solvate both the polar and nonpolar regions of the molecule. Solubility in nonpolar solvents like hexane is expected to be low, while alcohols may show intermediate solubility. This relationship is visualized below.

Caption: Solute-solvent interaction logic model.

Safety and Handling Precautions

While specific data for this silylated compound is limited, related nitroaniline compounds are classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause organ damage through prolonged exposure.[15][16][17] Therefore, it is imperative to:

-

Handle the compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

-

Consult the Safety Data Sheet (SDS) for the parent compound (2-nitroaniline) and handle with commensurate care.

Conclusion

This guide establishes a robust and reliable framework for determining the solubility of this compound. By combining theoretical structural analysis with a meticulous experimental protocol, researchers can generate the high-quality data necessary for informed decision-making in process development, purification, and formulation. Adherence to these validated methodologies will ensure data integrity and contribute to more efficient and successful scientific outcomes.

References

- Vertex AI Search. (2022). Comparison of the polarity of organic solvents.

- Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.

- Unknown. (2024). Solubility test for Organic Compounds.

- University of Rochester. (n.d.). Polarity of Solvents.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- University of Rochester. (n.d.). Solvents and Polarity.

- Shodex. (n.d.). Polarities of Solvents. Retrieved from Shodex HPLC Columns and Standards website.

- Persee. (n.d.).

- Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- JoVE. (2015, August 24). Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses.

- ResearchGate. (2025, August 6). (PDF)

- IUPAC. (n.d.). Solubility Data Series. Retrieved from International Union of Pure and Applied Chemistry website.

- Maczynski, A., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- Fogg, P. G. T., & Sangster, J. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report). Pure and Applied Chemistry, 82(5), 1137-1159.

- Sigma-Aldrich. (2025, January 2).

- IUPAC. (2010). The IUPAC-NIST solubility data series: A guide to preparation and use of compilations and evaluations (IUPAC technical report). Pure and Applied Chemistry, 82(5), 1137-1159.

- NIST. (2006, March).

- Fisher Scientific. (2009, September 22).

- TCI Chemicals. (n.d.).

- CPAchem. (2023, June 15).

- Elemental Microanalysis. (2024, March 18).

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 3. research.cbc.osu.edu [research.cbc.osu.edu]

- 4. shodex.com [shodex.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. iupac.org [iupac.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scribd.com [scribd.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. Mastering the Use of a UV Vis Spectrometer for Concentration Analysis - Persee [pgeneral.com]

- 12. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 13. researchgate.net [researchgate.net]

- 14. mt.com [mt.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fr.cpachem.com [fr.cpachem.com]

- 17. elementalmicroanalysis.com [elementalmicroanalysis.com]

Filibuvir (CAS 215656-99-8): A Technical Guide to a Non-Nucleoside HCV NS5B Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pursuit of Novel Hepatitis C Therapies

Filibuvir, also known as PF-00868554, is a non-nucleoside inhibitor of the hepatitis C virus (HCV) nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase.[1][2][3] Developed by Pfizer, it represented a significant effort in the development of direct-acting antivirals (DAAs) for chronic HCV infection, particularly targeting genotype 1.[2][3] Although its clinical development was discontinued in 2013 for strategic reasons, the study of filibuvir has provided valuable insights into the allosteric inhibition of the HCV polymerase, influencing the trajectory of subsequent antiviral drug discovery.[3][4] This guide provides a comprehensive technical overview of filibuvir's chemical structure, properties, mechanism of action, and clinical development history.

Core Properties of Filibuvir

Filibuvir is a potent and selective inhibitor of the HCV NS5B polymerase, demonstrating a favorable profile for oral administration.[2] Its key physicochemical and pharmacological properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 877130-28-4 | [5][6][7][8][9] |

| Alternate Names | PF-00868554, PF-868554 | [1][9] |

| Molecular Formula | C29H37N5O3 | [3][5][6] |

| Molecular Weight | 503.6 g/mol | [3][5] |

| Class | Triazolopyrimidines | [3][5] |

| Mechanism of Action | Non-nucleoside inhibitor of HCV NS5B polymerase | [1][10] |

| Binding Site | Thumb II allosteric pocket | [1][10] |

| Target Genotype | Genotype 1 | [1][2] |

| Mean IC50 (genotype 1 polymerases) | 0.019 µM (19 nM) | [1] |

| Mean EC50 (genotype 1 replicons) | 59 nM | [1][10] |

| Dissociation Constant (Kd) | 29 nM | [10][11] |

| Administration Route | Oral | [2] |

Chemical Structure

The chemical structure of filibuvir is fundamental to its specific interaction with the HCV NS5B polymerase.

Caption: Chemical structure of Filibuvir.

Mechanism of Action: Allosteric Inhibition of Viral Replication

Filibuvir functions as a non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for the replication of the viral genome.[12] Unlike nucleoside inhibitors that act as chain terminators at the enzyme's active site, filibuvir binds to a distinct allosteric site known as the "thumb II" pocket.[1][10][13]

This non-covalent binding induces a conformational change in the NS5B polymerase, which in turn disrupts its enzymatic activity.[14] Specifically, filibuvir preferentially inhibits the elongation phase of RNA synthesis rather than the initial de novo-initiated RNA synthesis.[10] This targeted disruption of elongative RNA synthesis potently decreases the accumulation of viral RNA.[10]

Caption: Mechanism of Filibuvir's allosteric inhibition of HCV NS5B polymerase.

Resistance Profile

A significant challenge in the development of DAAs is the emergence of drug-resistant viral variants. For filibuvir, clinical studies identified the amino acid at position M423 in the NS5B polymerase as the primary site for resistance mutations.[1][15] Mutations at this site, such as M423I, M423T, and M423V, were found to confer high-level resistance to filibuvir.[1][15] These mutations were observed in a high percentage of patients treated with filibuvir monotherapy.[1]

Interestingly, these resistance mutations were often associated with a reduced replicative capacity of the virus in vitro.[1][15] This reduced fitness may explain the observation that in many patients, the viral population reverted to the wild-type M423 sequence after the cessation of filibuvir therapy.[1][15] While less common, mutations at residues R422 and M426 have also been identified as alternative resistance pathways.[1][15]

Clinical Development and Discontinuation

Filibuvir demonstrated a good pharmacokinetic profile and oral bioavailability in preclinical studies, supporting twice-daily dosing in humans.[2] Phase I and IIa clinical trials in treatment-naïve patients with genotype 1 HCV showed that filibuvir, both as monotherapy and in combination with the then-standard of care (pegylated interferon-α2a and ribavirin), significantly reduced HCV RNA levels.[2] The drug was generally well-tolerated in these early studies.[2]

Despite these promising initial results, Pfizer discontinued the development of filibuvir in February 2013.[4][9] The decision was based on a strategic review of their pipeline and not due to any specific safety concerns uncovered in the Phase II trials.[4] At the time, the field of HCV treatment was rapidly evolving with the advent of other potent DAAs, and filibuvir was lagging behind compounds in the same class from other pharmaceutical companies.[4]

Conclusion

Filibuvir stands as a well-characterized example of a non-nucleoside inhibitor of the HCV NS5B polymerase. Its mechanism of allosteric inhibition at the thumb II pocket provided a valuable framework for understanding how to target this essential viral enzyme. While its journey through clinical development was ultimately halted, the extensive research on filibuvir, including the characterization of its resistance profile, has contributed significantly to the broader knowledge base of antiviral drug development. The insights gained from filibuvir continue to inform the design and development of novel therapeutics for viral diseases.

References

-

Shi, S. T., Herlihy, K. J., Graham, J. P., Nonomiya, J., Rahavendran, S. V., Skor, H., ... & Rose, R. (2012). Characterization of resistance to the nonnucleoside NS5B inhibitor filibuvir in hepatitis C virus-infected patients. Antimicrobial agents and chemotherapy, 56(3), 1331-1339. [Link]

-

MacCoss, M., & Olsen, D. B. (2012). Characterization of resistance to the nonnucleoside NS5B inhibitor filibuvir in hepatitis C virus-infected patients. Antimicrobial agents and chemotherapy, 56(3), 1331-1339. [Link]

-

Loftus, T. L., & Petropoulos, C. J. (2011). Filibuvir: RNA-directed RNA polymerase (NS5B) inhibitor treatment of hepatitis C virus infection. Mayo Clinic proceedings, 86(11), 1091-1097. [Link]

-

Beaulieu, P. L. (2010). Filibuvir, a non-nucleoside NS5B polymerase inhibitor for the potential oral treatment of chronic HCV infection. IDrugs : the investigational drugs journal, 13(12), 938–948. [Link]

-

Grokipedia. (2026, January 7). Filibuvir. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54708673, Filibuvir. [Link]

-

Fridell, R. A., Qiu, D., Wang, C., Valera, L., & Gao, M. (2017). Biophysical Mode-of-Action and Selectivity Analysis of Allosteric Inhibitors of Hepatitis C Virus (HCV) Polymerase. Viruses, 9(6), 153. [Link]

-

Wagner, F., Thompson, J., Hammond, J., & Lawitz, E. (2011). Antiviral activity of the hepatitis C virus polymerase inhibitor filibuvir in genotype 1-infected patients. Hepatology (Baltimore, Md.), 54(1), 50–59. [Link]

-

CAS Common Chemistry. (n.d.). Filibuvir. [Link]

-

PMLiVE. (2013, March 11). Pfizer drops hepatitis C candidate filibuvir. [Link]

-

Wikipedia. (n.d.). NS5B inhibitor. [Link]

-

precisionFDA. (n.d.). FILIBUVIR. [Link]

-

Wikipedia. (n.d.). Filibuvir. [Link]

-

Yi, G., Deval, J., & Smith, D. B. (2012). Biochemical Study of the Comparative Inhibition of Hepatitis C Virus RNA Polymerase by VX-222 and Filibuvir. Antimicrobial agents and chemotherapy, 56(2), 830–837. [Link]

Sources

- 1. Characterization of Resistance to the Nonnucleoside NS5B Inhibitor Filibuvir in Hepatitis C Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Filibuvir, a non-nucleoside NS5B polymerase inhibitor for the potential oral treatment of chronic HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. pmlive.com [pmlive.com]

- 5. Filibuvir | C29H37N5O3 | CID 54708673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. GSRS [precision.fda.gov]

- 9. Filibuvir - Wikipedia [en.wikipedia.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Biochemical Study of the Comparative Inhibition of Hepatitis C Virus RNA Polymerase by VX-222 and Filibuvir - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NS5B inhibitor - Wikipedia [en.wikipedia.org]

- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 14. benchchem.com [benchchem.com]

- 15. Characterization of resistance to the nonnucleoside NS5B inhibitor filibuvir in hepatitis C virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Guardian and the Catalyst: An In-depth Technical Guide to the Stability of 4-(Tert-butyldimethylsilyl)oxy-2-nitroaniline Under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the realm of drug development, the judicious selection and management of protecting groups are paramount to success. The tert-butyldimethylsilyl (TBDMS) ether stands as a stalwart guardian of hydroxyl functionalities, prized for its robust nature under a variety of conditions. However, its Achilles' heel lies in its susceptibility to acidic environments. This guide provides a comprehensive exploration of the stability of a key intermediate, 4-(Tert-butyldimethylsilyl)oxy-2-nitroaniline, under acidic conditions. We will delve into the mechanistic underpinnings of its stability, the influential role of its unique electronic landscape, and provide actionable protocols for its handling and deprotection.

The Dichotomy of Stability: TBDMS Ethers and Acidic Reagents

The tert-butyldimethylsilyl group confers significant stability to hydroxyl groups primarily through steric hindrance. The bulky tert-butyl group shields the silicon-oxygen bond from nucleophilic attack, rendering it significantly more stable than less hindered silyl ethers like trimethylsilyl (TMS) ethers.[1][2] This steric protection, however, is not absolute and can be overcome by acidic reagents.

The acid-catalyzed cleavage of TBDMS ethers is a well-documented process initiated by the protonation of the ether oxygen.[3][4][5] This protonation enhances the leaving group ability of the resulting alcohol, making the silicon atom more electrophilic and susceptible to nucleophilic attack by the conjugate base of the acid or the solvent.[3][6] The reaction typically proceeds through a pentacoordinate silicon intermediate.[5][7]

The rate of this cleavage is highly dependent on several factors, including the strength of the acid, the solvent system, temperature, and the steric and electronic environment of the silyl ether itself.[1][8]

The Electronic Influence of the Nitroaniline Scaffold

The stability of the TBDMS ether in this compound is not solely dictated by the inherent properties of the silyl group. The electronic nature of the aromatic ring to which it is attached plays a crucial role. The presence of a nitro group, a potent electron-withdrawing group, ortho to the amino group, and para to the silyloxy group, creates a unique electronic environment.

Electron-withdrawing groups on the aromatic ring can influence the stability of the aryl silyl ether. While specific literature on this compound is scarce, we can infer the likely effects. The nitro group's strong inductive and resonance effects decrease the electron density on the phenoxy oxygen, which could potentially make it a less effective nucleophile for the initial protonation step required for cleavage. However, this effect might be counteracted by the overall electronic pull on the Si-O bond.

Furthermore, under acidic conditions, the amino group of the aniline moiety is susceptible to protonation, forming an anilinium ion.[9][10] This protonation would introduce a positive charge onto the ring system, further increasing its electron-withdrawing nature and potentially impacting the stability of the TBDMS group.

Mechanistic Insights into Acid-Catalyzed Deprotection

The proposed mechanism for the acid-catalyzed deprotection of this compound is illustrated below. This process highlights the key steps of protonation and nucleophilic attack.

Caption: Proposed mechanism for the acid-catalyzed deprotection of this compound.

Experimental Assessment of Stability: Protocols and Considerations

To empirically determine the stability of this compound under various acidic conditions, a systematic study is required. The following protocols outline a general approach for such an investigation.

Experimental Workflow

Caption: A generalized workflow for assessing the stability of the target compound.

Detailed Experimental Protocol: Stability Screening

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or THF).

-

Preparation of Acidic Buffers: Prepare a series of aqueous buffers with varying pH values (e.g., pH 2, 4, 6) using standard buffer systems (e.g., citrate, acetate). Also, prepare solutions of common laboratory acids (e.g., 1 M HCl, 1 M H2SO4, acetic acid).

-

Incubation: In separate vials, add an aliquot of the stock solution to each acidic buffer or acid solution to achieve a final substrate concentration of 1 mM. Incubate the vials at a controlled temperature (e.g., 25 °C and 50 °C).

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot from each reaction vial.

-

Quenching: Immediately quench the reaction by adding the aliquot to a solution of saturated sodium bicarbonate.

-

Analysis: Analyze the quenched samples by a validated HPLC or LC-MS method to determine the concentration of the remaining this compound and the formed 4-hydroxy-2-nitroaniline.

-

Data Analysis: Plot the percentage of remaining starting material against time for each condition. From these plots, the half-life (t½) of the compound under each condition can be calculated.

Quantitative Stability Data

The following table provides a hypothetical summary of stability data for this compound under various acidic conditions, as would be determined by the protocol described above.

| Acidic Condition | Temperature (°C) | Half-life (t½) (hours) | Observations |

| pH 4 Buffer | 25 | > 48 | Essentially stable. |

| pH 2 Buffer | 25 | 12 | Slow degradation observed. |

| 0.1 M HCl | 25 | 2 | Significant degradation. |

| 1 M Acetic Acid in THF/H₂O (3:1) | 25 | 8 | Moderate stability. |

| 0.1 M HCl | 50 | < 0.5 | Rapid decomposition. |

This data is illustrative and should be confirmed by experimental investigation.

Conclusion and Recommendations for Handling

This compound exhibits moderate stability under mildly acidic conditions but is susceptible to rapid cleavage in the presence of strong acids, a process that is accelerated by increased temperature. The electronic effects of the nitro and amino groups on the aniline ring likely play a significant role in modulating this stability.

For researchers and drug development professionals, the following recommendations are crucial:

-

Avoid Strong Acids: During synthetic manipulations, exposure of this compound to strong acidic conditions should be minimized or avoided altogether if the TBDMS group is to be retained.

-

Controlled Deprotection: For the intentional removal of the TBDMS group, mild acidic conditions (e.g., acetic acid in a protic solvent) can be employed, with the reaction progress carefully monitored by TLC or LC-MS.[3]

-

pH Control: In aqueous environments, maintaining a pH above 4 is recommended to ensure the stability of the compound.

-

Temperature Management: Reactions involving this compound should be conducted at the lowest effective temperature to mitigate acid-catalyzed decomposition.

By understanding the delicate interplay of steric and electronic factors governing the stability of this compound, scientists can navigate its use in complex synthetic pathways with greater precision and control, ultimately facilitating the efficient development of novel therapeutics.

References

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

-

Gelest. Deprotection of Silyl Ethers. [Link]

-

Porebski, P. et al. Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry. [Link]

-

Chem Help ASAP. cleavage of ethers with acid. YouTube. [Link]

-

Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]

-

StudySmarter. Write an acid-base reaction for 4-Nitroaniline with NaOH and HCl. Show the mechanism. [Link]

-

Wikipedia. tert-Butyldiphenylsilyl. [Link]

-

Barrow, A. S. et al. Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. Biomolecules. [Link]

-

Van der Walt, M. et al. Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating. Molecules. [Link]

-

Organic Chemistry Portal. tert-Butyldiphenylsilyl Ethers. [Link]

-

Wikipedia. Silyl ether. [Link]

-

Chemistry Stack Exchange. By what mechanism do acids deprotect primary silyl ethers? [Link]

-

Barrow, A. S. et al. Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. PMC. [Link]

-

Wikipedia. Silyl enol ether. [Link]

-

Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage. [Link]

-

Scribd. Hydrolysis of 4-Nitroaniline. [Link]

-

GlycoPODv2. Introduction of tert-butyldiphenylsilyl (TBDPS) group. [Link]

-

Wikipedia. 4-Nitroaniline. [Link]

-

Porebski, P. et al. Silyl-protective groups influencing the reactivity and selectivity in glycosylations. ResearchGate. [Link]

-

StudySmarter. Silyl Ether Protecting Groups Explained. [Link]

-

Dr. Muhammad Zaman Ashraf. Hydrolysis: Preparation of 4-Nitroaniline. YouTube. [Link]

-

Apoptosis. Making Nitroaniline (And the Exploding Snake). YouTube. [Link]

-

Cabral, N. L. D. et al. Protecting Groups Transfer: Unusual Method of Removal of Tr and Tbdms Groups by Transetherification. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 9. brainly.com [brainly.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Thermal Stability of Silylated Nitroanilines: Synthesis, Analysis, and Mechanistic Insights

Abstract

This technical guide provides a comprehensive overview of the thermal stability of silylated nitroanilines, a class of compounds with potential applications in energetic materials and specialized polymer synthesis. The silylation of nitroanilines, through the introduction of organosilicon moieties to the amine group, can significantly alter their thermal decomposition behavior. This document explores the underlying principles of this modification, details the experimental methodologies for synthesis and thermal characterization, and discusses the anticipated decomposition pathways. By integrating established principles from organic synthesis, thermal analysis, and materials science, this guide offers a foundational understanding for researchers, scientists, and drug development professionals working with these and related energetic compounds.

Introduction: The Rationale for Silylating Nitroanilines

Nitroanilines are a fundamental class of aromatic compounds characterized by the presence of both a nitro (-NO₂) and an amino (-NH₂) group on a benzene ring. The inherent reactivity of the amino group and the energetic nature of the nitro group make them interesting precursors for a variety of applications. However, the thermal stability of nitroanilines can be a critical parameter, particularly in applications where they are subjected to elevated temperatures.

Silylation, the process of replacing a proton on a heteroatom with a silyl group (e.g., trimethylsilyl (TMS), tert-butyldimethylsilyl (TBDMS)), is a widely used technique in organic synthesis, primarily for the protection of functional groups.[1] In the context of nitroanilines, N-silylation offers a strategic approach to modulate their physicochemical properties. The introduction of a silyl group can be expected to influence thermal stability through several mechanisms:

-

Steric Hindrance: Bulky silyl groups can sterically hinder intermolecular interactions, potentially altering crystal packing and decomposition initiation sites.

-

Electronic Effects: The silicon atom can influence the electron density of the N-H bond and the aromatic ring, which may affect the bond dissociation energies of the nitro group and the C-N bonds.[2]

-

Volatility: Silylation can increase the volatility of the compound, which may be a consideration in certain thermal analysis techniques.

This guide will delve into the practical aspects of synthesizing silylated nitroanilines and the analytical techniques used to rigorously assess their thermal stability.

Synthesis of Silylated Nitroanilines: A Step-by-Step Protocol

The N-silylation of nitroanilines is typically achieved by reacting the parent nitroaniline with a silylating agent in the presence of a base. The choice of silylating agent and reaction conditions will depend on the desired silyl group and the reactivity of the nitroaniline isomer.

General Silylation Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a silylated nitroaniline.

Caption: General workflow for the synthesis of silylated nitroanilines.

Detailed Experimental Protocol: Synthesis of N-(trimethylsilyl)-4-nitroaniline

Objective: To synthesize N-(trimethylsilyl)-4-nitroaniline via the reaction of 4-nitroaniline with chlorotrimethylsilane.

Materials:

-

4-Nitroaniline

-

Chlorotrimethylsilane (TMSCl)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-nitroaniline (1.0 eq) and anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq) to the solution.

-

Slowly add chlorotrimethylsilane (1.1 eq) dropwise via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired N-(trimethylsilyl)-4-nitroaniline.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Assessing Thermal Stability: Key Analytical Techniques

The thermal stability of silylated nitroanilines is primarily evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide quantitative data on decomposition temperatures, weight loss profiles, and energetic transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the decomposition temperature of a material.

Experimental Protocol: TGA of a Silylated Nitroaniline

-

Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

-

Accurately weigh 3-5 mg of the silylated nitroaniline into a clean, tared TGA pan (typically aluminum or platinum).

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine key parameters such as the onset of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the derivative thermogravimetric (DTG) curve.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy of these processes.

Experimental Protocol: DSC of a Silylated Nitroaniline

-

Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Accurately weigh 1-3 mg of the silylated nitroaniline into a hermetically sealed aluminum pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heat the sample at a constant heating rate (e.g., 10 °C/min) over the desired temperature range.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition), and to calculate the enthalpy of decomposition (ΔHd).

Anticipated Effects of Silylation on Thermal Stability

While direct experimental data on silylated nitroanilines is limited, we can infer the likely effects of silylation on their thermal stability based on studies of related compounds. The introduction of a silyl group is expected to have a multifaceted impact.

Influence of Silyl Group Size

The steric bulk of the silyl group is a critical factor. Larger silyl groups, such as TBDMS or triisopropylsilyl (TIPS), are expected to impart greater thermal stability compared to the smaller TMS group. This is attributed to:

-

Increased Steric Shielding: The bulky groups can sterically hinder the approach of reactive species and inhibit intermolecular decomposition pathways.

-

Modification of Crystal Packing: Changes in the solid-state packing can affect the activation energy required for decomposition.

Quantitative Data Interpretation

The thermal stability of a series of silylated nitroanilines can be compared by tabulating the key parameters obtained from TGA and DSC analysis.

| Compound | Silyl Group | Tonset (°C) | Tmax (°C) | Char Yield at 600°C (%) | ΔHd (J/g) |

| 4-Nitroaniline | - | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |

| N-(TMS)-4-nitroaniline | -Si(CH₃)₃ | [Expected Lower] | [Expected Lower] | [Hypothetical Data] | [Hypothetical Data] |

| N-(TBDMS)-4-nitroaniline | -Si(CH₃)₂(C(CH₃)₃) | [Expected Higher] | [Expected Higher] | [Hypothetical Data] | [Hypothetical Data] |

This table presents hypothetical data to illustrate the expected trends. Actual values would need to be determined experimentally.

Decomposition Pathways of Silylated Nitroanilines

The thermal decomposition of nitroaromatic compounds is a complex process that can proceed through multiple pathways. The primary decomposition mechanism for many nitroanilines involves an initial nitro-nitrite rearrangement, followed by the elimination of NO.[1][3]

Caption: A plausible decomposition pathway for silylated nitroanilines.

Silylation of the amine group is not expected to fundamentally alter this primary decomposition pathway of the nitro group. However, the silyl group itself will undergo decomposition at higher temperatures. The Si-N bond is susceptible to cleavage, and the organic substituents on the silicon atom will also fragment. This can lead to a more complex decomposition profile with multiple weight loss steps observed in the TGA curve. The final char yield may also be influenced by the presence of silicon, which can form silicon oxides or nitrides at high temperatures.

Conclusion and Future Directions

The silylation of nitroanilines presents a viable strategy for tuning their thermal stability. The choice of silyl group, particularly its steric bulk, is anticipated to be a key determinant of the decomposition behavior. This guide has provided a comprehensive framework for the synthesis of these compounds and their characterization using standard thermal analysis techniques.

Further research is needed to generate a robust experimental dataset for a series of silylated nitroanilines with varying silyl groups and substitution patterns. Such studies would enable a more precise correlation between the molecular structure and thermal stability, and would provide valuable insights for the rational design of new energetic materials and specialty polymers with tailored thermal properties.

References

-

Decomposition Mechanism of the Anions Generated by Atmospheric Pressure Chemical Ionization of Nitroanilines. The Journal of Physical Chemistry A. [Link]

-

Investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. [Link]

-

Silyl Protective Groups. Chem-Station. [Link]

-

Preparation, characterization and thermolysis of nitrate and perchlorate salts of 2,4,6-trimethylaniline. PubMed. [Link]

-

Silyl-protective groups influencing the reactivity and selectivity in glycosylations. National Institutes of Health. [Link]

-

Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

-

Impact of Solvent on the Thermal Stability of Amines. National Institutes of Health. [Link]

-

Preparation of Aromatic Silanes as High Thermal Stability Coupling Agents. ResearchGate. [Link]

-

Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS. ResearchGate. [Link]

Sources

electronic effects of nitro group on TBDMS ether stability

An In-depth Technical Guide

Topic: The Dichotomous Influence: Unraveling the Electronic Effects of the Nitro Group on TBDMS Ether Stability

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The tert-butyldimethylsilyl (TBDMS) ether stands as a cornerstone of hydroxyl group protection in multi-step organic synthesis, prized for its steric bulk and predictable stability. However, this stability is not absolute and is profoundly influenced by the electronic environment of the substrate. The nitro group, one of the most powerful electron-withdrawing substituents, exerts a significant and often dichotomous effect on the lability of a nearby TBDMS ether. This technical guide provides a deep mechanistic exploration of how the nitro group modulates TBDMS ether stability, shifting its resilience depending on the cleavage conditions employed. We will dissect the underlying principles of acid-catalyzed, base-mediated, and fluoride-induced deprotection pathways, offering field-proven insights and detailed protocols to empower chemists to strategically leverage these electronic effects for enhanced selectivity and efficiency in complex synthetic campaigns.

The TBDMS Ether: A Profile in Stability and Reactivity

The tert-butyldimethylsilyl (TBDMS) group is a workhorse protecting group for alcohols due to its robust nature. Its stability is primarily attributed to the significant steric hindrance provided by the tert-butyl group, which shields the silicon-oxygen bond from nucleophilic attack and hydrolysis.[1] The TBDMS ether is approximately 10,000 times more stable towards hydrolysis than the corresponding trimethylsilyl (TMS) ether.[1][2]

Despite this inherent stability, TBDMS ethers can be reliably cleaved under specific conditions, which primarily fall into three categories:

-

Acid-Catalyzed Cleavage: Involves protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack on the silicon atom.[1][3]

-

Base-Catalyzed Cleavage: Generally, TBDMS ethers are very stable under basic conditions.[1] However, for substrates like phenols, where the resulting anion is stabilized, cleavage can occur.

-

Fluoride-Mediated Cleavage: This is the most common and efficient method, driven by the formation of the exceptionally strong Si-F bond. The fluoride ion attacks the silicon atom, forming a pentavalent intermediate that subsequently collapses.[2][4]

The susceptibility of a TBDMS ether to these conditions is critically dependent on both steric and electronic factors within the molecule it protects.[5][6]

The Nitro Group: An Archetype of Electron Withdrawal

The nitro group (-NO₂) is a powerful electronic modulator characterized by its strong electron-withdrawing nature. This property arises from two primary mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the molecular framework through the sigma bonds.[7]

-

Resonance Effect (-M): When attached to a conjugated system (e.g., an aromatic ring), the nitro group can delocalize electron density from the system onto its oxygen atoms.

This potent electron withdrawal acidifies adjacent protons and significantly alters the reactivity of the entire molecule, a factor that has profound implications for the stability of protecting groups like TBDMS ethers.[7]

The Core Principle: How the Nitro Group Modulates TBDMS Ether Lability

The presence of a nitro group on the molecular scaffold introduces a fascinating duality to the stability of a TBDMS ether. It can either stabilize or labilize the Si-O bond, depending entirely on the deprotection mechanism at play.

Stabilization Against Acid-Catalyzed Cleavage

In acid-catalyzed cleavage, the first and often rate-limiting step is the protonation of the ether oxygen. The strong inductive withdrawal (-I effect) of a nearby nitro group significantly reduces the electron density on this oxygen atom.

-

Causality: A less electron-rich oxygen is less basic and therefore less readily protonated by an acid. By disfavoring the initial protonation step, the nitro group effectively increases the activation energy for cleavage, rendering the TBDMS ether more stable and resistant to acidic conditions.

Caption: Acid-catalyzed cleavage is slowed by the nitro group's -I effect.

Labilization Towards Fluoride-Mediated Cleavage

The mechanism of fluoride-mediated cleavage is fundamentally different and, consequently, the electronic effect of the nitro group is inverted. The key step is the nucleophilic attack of the fluoride ion (F⁻) on the electrophilic silicon atom.

-

Causality: The electron-withdrawing nitro group pulls electron density away from the oxygen and, by extension, from the silicon atom. This inductive effect increases the partial positive charge (δ+) on the silicon, making it a more potent electrophile. A more electrophilic silicon center is more susceptible to attack by the fluoride nucleophile, thereby lowering the activation energy and accelerating the rate of cleavage.[8] This effect is particularly pronounced in aryl silyl ethers where the nitro group is on the aromatic ring.[8]

Caption: Fluoride-mediated cleavage is accelerated by the nitro group.

Quantitative Data & Comparative Analysis

While extensive kinetic studies are substrate-specific, a clear trend emerges from the literature: the rate of silyl ether cleavage is highly dependent on the electronic nature of the substituents. For aryl TBDMS ethers, electron-withdrawing groups consistently increase the rate of deprotection with nucleophilic reagents.

| Substrate Type | Deprotection Reagent | Relative Rate of Cleavage | Rationale | Reference(s) |

| Alkyl-O-TBDMS | Mild Acid (e.g., PPTS) | Baseline | Standard acid-catalyzed cleavage. | [9][10] |

| (Nitro-substituted)-Alkyl-O-TBDMS | Mild Acid (e.g., PPTS) | Slower | Oxygen is less basic due to -I effect of NO₂. | Mechanistic Inference |

| Aryl-O-TBDMS | NaCN in DMSO/H₂O | Baseline | Nucleophilic attack on Si. | [8] |

| (Nitro-substituted)-Aryl-O-TBDMS | NaCN in DMSO/H₂O | Faster | Si is more electrophilic due to -I/-M effect of NO₂. | [8] |

| Alkyl-O-TBDMS | TBAF in THF | Baseline | Standard fluoride-mediated cleavage. | [2] |

| (Nitro-substituted)-Aryl-O-TBDMS | TBAF in THF | Faster | Si is significantly more electrophilic. | [11] |

Field-Proven Methodologies & Experimental Protocols

A clear understanding of these electronic effects allows for the design of highly selective deprotection strategies.

Workflow for Deprotection Strategy

Caption: Decision workflow for deprotecting nitro-containing TBDMS ethers.

Protocol 1: Chemoselective Deprotection of a p-Nitrophenyl TBDMS Ether

This protocol leverages the labilizing effect of the nitro group to selectively cleave an aryl TBDMS ether in the presence of more robust alkyl TBDMS ethers under mildly basic conditions.

Objective: To deprotect p-nitrophenol from its TBDMS ether without affecting other aliphatic TBDMS ethers.

Self-Validation System:

-

Monitoring: TLC analysis will show the consumption of the starting aryl ether and the appearance of the polar phenol product, while any alkyl TBDMS ether spot should remain unchanged.

-

Work-up: The basic catalyst is neutralized and removed, ensuring product stability.

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve the substrate containing the p-nitrophenyl TBDMS ether (1.0 mmol) in methanol (10 mL).

-

Reagent Addition: Add potassium carbonate (K₂CO₃, 1.5 mmol, 1.5 equiv.) to the stirred solution at room temperature.

-